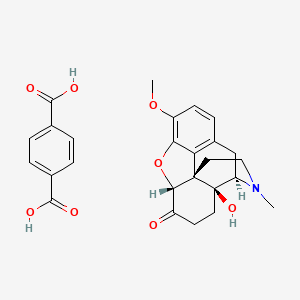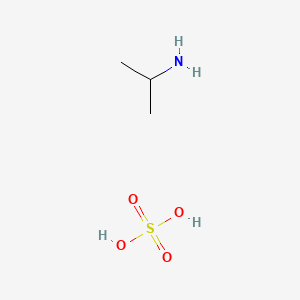
Isopropylamine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylamine sulfate is an organic compound that belongs to the class of amines. It is a colorless liquid with a strong ammonia-like odor and is highly soluble in water. This compound is widely used in various industrial applications, including the production of herbicides, pharmaceuticals, and other chemical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropylamine sulfate can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows:
(CH3)2CHOH+NH3→(CH3)2CHNH2+H2O
This reaction is typically carried out at elevated temperatures and pressures to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is often produced using the acetone hydrogenation ammoniation method. In this process, acetone is reacted with hydrogen and ammonia in the presence of a catalyst, such as copper-nickel-white clay, at temperatures ranging from 150 to 220°C. The reaction product is then purified by distillation to obtain isopropylamine .
Análisis De Reacciones Químicas
Types of Reactions: Isopropylamine sulfate undergoes various chemical reactions typical of amines, including protonation, alkylation, acylation, and condensation with carbonyl compounds. It is a weak base with a pKa of 10.63 .
Common Reagents and Conditions:
Protonation: this compound can be protonated by acids to form the corresponding ammonium salt.
Alkylation: It can react with alkyl halides to form secondary and tertiary amines.
Acylation: It can undergo acylation with acyl chlorides to form amides.
Condensation: It can condense with carbonyl compounds to form imines or Schiff bases.
Major Products Formed: The major products formed from these reactions include secondary and tertiary amines, amides, and imines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Isopropylamine sulfate has a wide range of applications in scientific research and industry:
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the production of pharmaceuticals, such as propranolol hydrochloride and pindolol.
Industry: It is used as a solvent, emulsifier, and surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of isopropylamine sulfate involves its interaction with molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. For example, isoprenaline, an analog of isopropylamine, acts as a β1-adrenergic receptor agonist, activating adenylate cyclase and increasing cAMP levels .
Comparación Con Compuestos Similares
Isopropylamine sulfate can be compared with other similar compounds, such as ethylamine, propylamine, and butylamine. These compounds share similar chemical properties but differ in their molecular structures and specific applications . For instance:
Ethylamine: A smaller amine with similar reactivity but different industrial applications.
Propylamine: Similar in structure but with a longer carbon chain, leading to different physical properties.
Butylamine: An even longer carbon chain, resulting in different solubility and reactivity characteristics.
This compound is unique in its specific applications in the synthesis of herbicides and pharmaceuticals, making it a valuable compound in various fields .
Propiedades
Número CAS |
60828-92-4 |
|---|---|
Fórmula molecular |
C3H11NO4S |
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
propan-2-amine;sulfuric acid |
InChI |
InChI=1S/C3H9N.H2O4S/c1-3(2)4;1-5(2,3)4/h3H,4H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
PZTQBOXJFMOGBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N.OS(=O)(=O)O |
Números CAS relacionados |
91648-50-9 64346-44-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


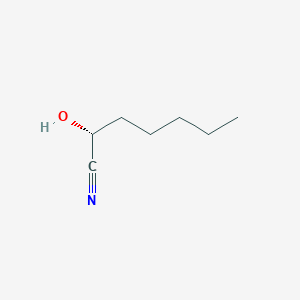
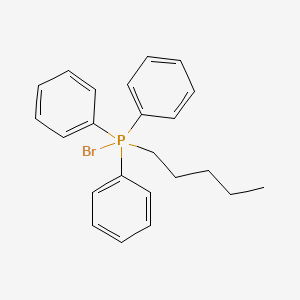
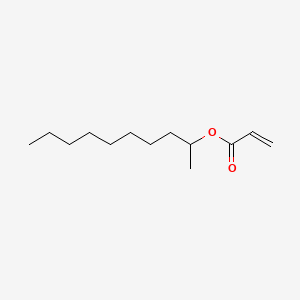
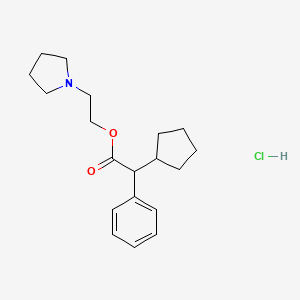


![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
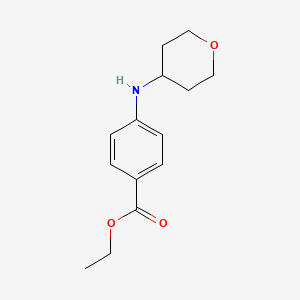
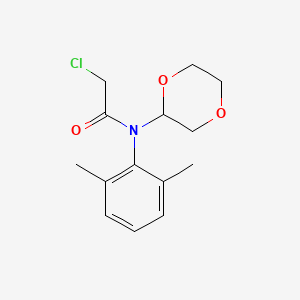

![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
